4-benzyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-benzyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Coupling with Benzyl Group: The final step involves coupling the synthesized thiazole derivative with a benzyl group through a condensation reaction, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-benzyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-benzyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The thiazole ring and cyanophenyl group are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyanophenyl)benzamide
- 4-benzyl-N-(4-cyanophenyl)thiazole
- N-(4-bromophenyl)benzamide
Uniqueness
4-benzyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the combination of its benzyl, cyanophenyl, and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-benzyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3OS/c25-15-19-8-10-20(11-9-19)22-16-29-24(26-22)27-23(28)21-12-6-18(7-13-21)14-17-4-2-1-3-5-17/h1-13,16H,14H2,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVJAVNFMIPGAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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